molecular formula C17H20N2O2S B2471839 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea CAS No. 883264-94-6

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea

Cat. No.: B2471839
CAS No.: 883264-94-6
M. Wt: 316.42
InChI Key: BRZYOSOBWYDSJS-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea (CAS 883264-94-6) is an organosulfur compound with the molecular formula C 17 H 20 N 2 O 2 S and a molecular weight of 316.43 g/mol . It belongs to the class of thiourea derivatives, which are recognized in scientific literature for their significant potential in various biomedical research fields . Thiourea derivatives as a class have garnered attention for a diverse range of biological activities investigated in laboratory settings. These include antibacterial, antioxidant, and anticancer properties . Specific derivatives have shown research promise in targeting bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as in studies exploring the inhibition of fungal and mycobacterial growth . The structural motifs present in this compound are frequently explored in medicinal chemistry for the development of novel therapeutic agents, particularly against drug-resistant pathogens . This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-1-methyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(17(22)18-14-8-4-3-5-9-14)12-13-21-16-11-7-6-10-15(16)20-2/h3-11H,12-13H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYOSOBWYDSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1OC)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with methyl isothiocyanate and phenyl isothiocyanate under controlled conditions to form the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea is an organic compound characterized by a complex structure that includes a methoxyphenoxy group, an ethyl chain, a methyl group, and a phenylthiourea moiety. This compound has garnered attention in various fields of scientific research, including chemistry, biology, and medicine.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion to thiol or amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution at phenyl or methoxyphenoxy groupsHalides, amines under basic/acidic conditions

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel materials with tailored properties.

Biology

Research indicates that this compound may possess significant biological activities. Studies have focused on its potential antimicrobial and anticancer properties. For instance, preliminary evaluations have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

The therapeutic applications of this compound are under investigation. Its mechanism of action involves interaction with specific molecular targets in biological systems, potentially inhibiting enzymes or interacting with receptors. This makes it a candidate for further development as a therapeutic agent for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties tailored for various applications, including pharmaceuticals and agrochemicals.

Case Studies

Recent studies have explored the efficacy of this compound in vitro against human tumor cells. For example:

  • Anticancer Activity : In a study conducted by the National Cancer Institute (NCI), the compound displayed significant antimitotic activity against a panel of cancer cell lines, demonstrating mean growth inhibition values indicative of its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenoxy and phenyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thiourea moiety connected to a methoxyphenoxy group and an ethyl chain. Its IUPAC name reflects its complex arrangement, which contributes to its biological activity.

PropertyDetails
IUPAC Name1-[2-(2-methoxyphenoxy)ethyl]-1-methyl-3-phenylthiourea
Molecular FormulaC17H20N2O2S
CAS Number883264-94-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the methoxyphenoxy and phenyl groups enhance binding affinity, which may lead to increased specificity in targeting certain biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, including both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Assays

In a study assessing the antimicrobial efficacy of various thiourea derivatives, this compound was tested for its Minimum Inhibitory Concentration (MIC) against common pathogens. The results demonstrated that this compound inhibited bacterial growth effectively at low concentrations, comparable to established antibiotics such as rifampicin.

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, such as carvedilol and bosentan, this compound demonstrates unique properties due to its specific functional groups.

CompoundMain UseKey Activity
CarvedilolBeta-blockerCardiovascular effects
BosentanEndothelin receptor antagonistPulmonary hypertension treatment
This compound Antimicrobial & anticancer agentInhibits bacterial growth and induces apoptosis

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For instance, a study published in Acta Poloniae Pharmaceutica highlighted the synthesis process and subsequent antimicrobial assays that showed promising results against Mycobacterium tuberculosis .

Q & A

Q. What are the critical steps for synthesizing 1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and thiourea formation. Key steps include:

  • Alkylation : Reacting 2-(2-methoxyphenoxy)ethyl chloride with methylamine to form the intermediate 1-(2-(2-methoxyphenoxy)ethyl)-1-methylamine.
  • Thiourea coupling : Introducing phenyl isothiocyanate to the intermediate under controlled pH (7–8) to minimize side reactions.
    Optimization strategies :
  • Use anhydrous solvents (e.g., DMF) to prevent hydrolysis.
  • Maintain temperatures between 0–5°C during coupling to suppress byproducts like dithiocarbamates.
  • Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this thiourea derivative?

  • NMR spectroscopy : Confirm regiochemistry and purity. For example, the methyl group on the thiourea nitrogen appears at δ 3.1–3.3 ppm, while aromatic protons from the methoxyphenoxy moiety resonate at δ 6.7–7.2 ppm .
  • HPLC : Assess purity (>98%) using a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry; the thiourea moiety typically adopts a planar conformation with hydrogen bonding to adjacent groups .

Q. How can researchers ensure batch-to-batch consistency in purity?

  • Impurity profiling : Use HPLC to quantify related substances (e.g., unreacted intermediates or oxidation products). Pharmacopeial guidelines recommend a limit of ≤0.5% for total impurities .
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks. Monitor degradation via LC-MS; common degradants include sulfoxide derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The methoxyphenoxy group may occupy hydrophobic pockets, while the thiourea moiety forms hydrogen bonds with catalytic residues .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity. For example, para-substituted analogs show higher metabolic stability than ortho derivatives .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexation. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring pH-adjusted dissolution media (e.g., simulated intestinal fluid) .
  • Permeability assays : Conduct Caco-2 cell studies. The thiourea group’s polarity may reduce passive diffusion, necessitating prodrug strategies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Key modifications :
    • Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance water solubility.
    • Introduce electron-withdrawing groups (e.g., nitro) on the methoxyphenoxy moiety to stabilize radical intermediates in antioxidant assays .
  • Biological validation : Test analogs in enzyme inhibition assays (e.g., LOX or COX-2) and compare IC50 values to establish SAR trends .

Q. What advanced techniques characterize non-covalent interactions in thiourea-based complexes?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with metal ions (e.g., Cu²⁺), which coordinate with the thiourea sulfur and methoxy oxygen .
  • FT-IR spectroscopy : Identify shifts in N-H stretching frequencies (3200–3400 cm⁻¹) upon complexation, indicating hydrogen-bonding interactions .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (>10 g) require strict temperature control to avoid exothermic side reactions .
  • Crystallization : Recrystallize from ethanol/water (70:30) to obtain high-purity crystals for X-ray studies .
  • Ethical considerations : Adhere to OECD guidelines for in vitro toxicity testing to minimize animal use .

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